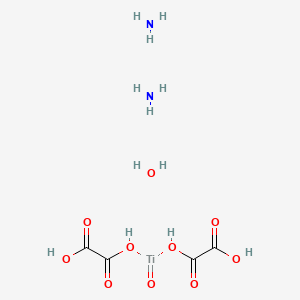

Ammonium titanyl oxalate monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aparece como un polvo cristalino de blanco a beige claro y es soluble en agua . Este compuesto se utiliza ampliamente en diversos campos, incluida la fotoquímica, la ciencia de los materiales y la ciencia ambiental, debido a sus propiedades y reactividad únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El oxalato de titanilo de amonio monohidratado se sintetiza normalmente mediante la reacción de dióxido de titanio con ácido oxálico en presencia de hidróxido de amonio. La reacción procede de la siguiente manera: [ \text{TiO}2 + 2 \text{C}_2\text{H}_2\text{O}_4 + 2 \text{NH}_4\text{OH} \rightarrow (NH_4)_2\text{TiO(C}_2\text{O}_4)_2 \cdot \text{H}_2\text{O} + 2 \text{H}_2\text{O} ]

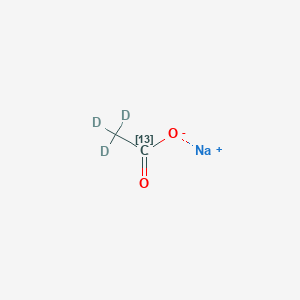

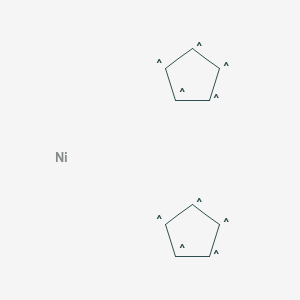

Métodos de producción industrial: En entornos industriales, la producción de oxalato de titanilo de amonio monohidratado implica el uso de tetracloruro de titanio (TiCl₄) como precursor. El TiCl₄ se hace reaccionar con ácido oxálico e hidróxido de amonio en condiciones controladas para producir el producto deseado. La solución resultante se somete entonces a cristalización, filtración y secado para obtener oxalato de titanilo de amonio monohidratado puro {_svg_2}.

Análisis De Reacciones Químicas

Tipos de reacciones: El oxalato de titanilo de amonio monohidratado experimenta diversas reacciones químicas, entre ellas:

Oxidación: Puede oxidarse para formar dióxido de titanio (TiO₂).

Reducción: Puede reducirse para formar compuestos de titanio de menor estado de oxidación.

Sustitución: Puede experimentar reacciones de intercambio de ligandos con otras sales de oxalato o de amonio.

Reactivos y condiciones comunes:

Oxidación: El peróxido de hidrógeno (H₂O₂) se utiliza comúnmente como agente oxidante.

Reducción: El borohidruro de sodio (NaBH₄) se utiliza a menudo como agente reductor.

Sustitución: Las reacciones se llevan a cabo normalmente en soluciones acuosas a temperatura ambiente.

Principales productos:

Oxidación: Dióxido de titanio (TiO₂)

Reducción: Oxalato de titanio(III)

Sustitución: Diversos complejos de oxalato sustituidos.

Aplicaciones Científicas De Investigación

El oxalato de titanilo de amonio monohidratado tiene una amplia gama de aplicaciones en la investigación científica:

Fotocatálisis: Se utiliza como fotocatalizador para la degradación de contaminantes orgánicos en el agua y el aire.

Células solares sensibilizadas con colorante: Se emplea en la fabricación de células solares sensibilizadas con colorante (DSSC) debido a su capacidad para mejorar la absorción de luz y la transferencia de electrones.

Ciencia de los materiales: Se utiliza en la síntesis de nanomateriales y películas delgadas basados en titanio.

Ciencia ambiental: Se utiliza en la eliminación de metales pesados y otros contaminantes de las aguas residuales

Mecanismo De Acción

El mecanismo de acción del oxalato de titanilo de amonio monohidratado implica principalmente su capacidad para actuar como fotocatalizador. Al exponerse a la luz, genera especies reactivas de oxígeno (ROS) como radicales hidroxilo (•OH) y aniones superóxido (O₂•⁻). Estas ROS pueden oxidar y descomponer los contaminantes orgánicos, lo que lo hace eficaz para la limpieza ambiental. El centro de titanio en el compuesto juega un papel crucial en la generación y transferencia de electrones, facilitando el proceso fotocatalítico .

Compuestos similares:

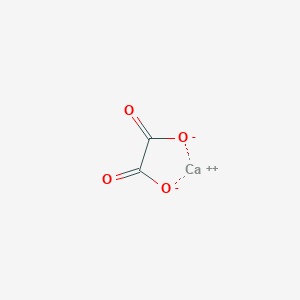

- Oxalato de amonio monohidratado

- Oxalato de titanio y amonio

- Bis(oxalato)paladio(II) de amonio dihidratado

- Oxalato de amonio férrico

Comparación: El oxalato de titanilo de amonio monohidratado es único debido a su centro de titanio, que le confiere propiedades fotocatalíticas distintas. A diferencia del oxalato de amonio monohidratado, que carece de un centro metálico, el oxalato de titanilo de amonio monohidratado puede participar en reacciones redox y generar ROS. En comparación con otros oxalatos metálicos, como el bis(oxalato)paladio(II) de amonio dihidratado, se utiliza más comúnmente en la fotocatálisis y las aplicaciones ambientales .

Comparación Con Compuestos Similares

- Ammonium oxalate monohydrate

- Titanium ammonium oxalate

- Ammonium bis(oxalato)palladium(II) dihydrate

- Ferric ammonium oxalate

Comparison: Ammonium titanyl oxalate monohydrate is unique due to its titanium center, which imparts distinct photocatalytic properties. Unlike ammonium oxalate monohydrate, which lacks a metal center, this compound can participate in redox reactions and generate ROS. Compared to other metal oxalates, such as ammonium bis(oxalato)palladium(II) dihydrate, it is more commonly used in photocatalysis and environmental applications .

Propiedades

Fórmula molecular |

C4H12N2O10Ti |

|---|---|

Peso molecular |

296.01 g/mol |

Nombre IUPAC |

azane;oxalic acid;oxotitanium;hydrate |

InChI |

InChI=1S/2C2H2O4.2H3N.H2O.O.Ti/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);2*1H3;1H2;; |

Clave InChI |

NEZNIVWAEMNBAJ-UHFFFAOYSA-N |

SMILES canónico |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.N.N.O.O=[Ti] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-](/img/structure/B12061603.png)

![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)

![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)